An In-depth Technical Guide on the Core Structure of Aldicarb Sulfoxide-¹³C₃
An In-depth Technical Guide on the Core Structure of Aldicarb Sulfoxide-¹³C₃
This guide provides a comprehensive technical overview of the structure of Aldicarb Sulfoxide-¹³C₃, a critical analytical standard for researchers, scientists, and drug development professionals engaged in toxicological and metabolic studies of the potent carbamate insecticide, aldicarb.
Introduction: The Toxicological Significance of Aldicarb and its Metabolites
Aldicarb, chemically known as 2-methyl-2-(methylthio)propionaldehyde-O-methylcarbamoyloxime, is a systemic insecticide, nematicide, and acaricide.[1] It is recognized for its high acute toxicity in mammals, primarily acting as a cholinesterase inhibitor, which disrupts the nervous system.[1][2][3] Due to its potency, its use is restricted, and it is not permitted for home and garden applications.[1]
In biological systems and the environment, aldicarb undergoes rapid metabolism.[4][5][6] The primary metabolic pathway involves the oxidation of the sulfur atom, leading to the formation of two key metabolites: aldicarb sulfoxide and aldicarb sulfone.[4][5][6][7]
-
Aldicarb Sulfoxide: This is the initial and major metabolite, formed through the rapid oxidation of aldicarb.[4][7] Notably, aldicarb sulfoxide is a more potent cholinesterase inhibitor than the parent compound, aldicarb.[6][7]
-
Aldicarb Sulfone: The sulfoxide is then more slowly oxidized to form aldicarb sulfone, which is considerably less toxic than both aldicarb and its sulfoxide metabolite.[4][5][6]
The presence of these metabolites, particularly the highly toxic aldicarb sulfoxide, in groundwater and agricultural products has raised significant environmental and health concerns.[1] Therefore, accurate detection and quantification of aldicarb and its metabolites are crucial for monitoring environmental contamination and assessing human exposure.
Unveiling the Core Structure: Aldicarb Sulfoxide-¹³C₃
To facilitate precise and reliable analytical measurements, isotopically labeled internal standards are indispensable. Aldicarb Sulfoxide-¹³C₃ serves this critical role in analytical methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]
Chemical Identity and Isotopic Labeling
The fundamental structure of aldicarb sulfoxide is 2-methyl-2-(methylsulfinyl)propanal O-[(methylamino)carbonyl]oxime.[10][11] The isotopically labeled version, Aldicarb Sulfoxide-¹³C₃, incorporates three heavy isotopes of carbon at specific positions within the molecule.
| Property | Value | Source(s) |
| Chemical Name | 2-Methyl-2-(methylsulfinyl)propanal-O-[(methyl-¹³C-amino)carbonyl-¹³C]oxime | [8] |
| Alternate Chemical Name | Aldicarb-(N-methyl-¹³C,d₃, carbamoyl-¹³C) sulfoxide | [12] |
| CAS Number | 1261170-77-7 | [8][12] |
| Unlabeled CAS Number | 1646-87-3 | [8][10] |
| Molecular Formula | ¹³C₂C₅H₁₁D₃N₂O₃S | [12] |
| Molecular Weight | 211.27 g/mol | [12] |
| Isotopic Purity | ≥98 atom % | [12] |
| Chemical Purity | ≥98% | [12] |
The specific placement of the three ¹³C atoms is crucial for its function as an internal standard. While the exact positions can vary by manufacturer, a common labeling scheme involves the N-methyl carbon and the carbamoyl carbon. This labeling provides a distinct mass shift (M+5) compared to the unlabeled analyte, enabling clear differentiation in mass spectrometric analysis.[12]
Structural Representation
The two-dimensional structure of Aldicarb Sulfoxide-¹³C₃ highlights the core aldicarb sulfoxide backbone with the incorporated heavy isotopes.
Caption: 2D structure of Aldicarb Sulfoxide-¹³C₃.
Analytical Characterization and Application
The primary application of Aldicarb Sulfoxide-¹³C₃ is as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry.[8][13] Its utility stems from its chemical and physical properties being nearly identical to the unlabeled analyte, while its increased mass allows for its distinction and accurate quantification.
Mass Spectrometry
In mass spectrometry, the labeled standard co-elutes with the native analyte during chromatographic separation. By monitoring the specific mass-to-charge ratios (m/z) of both the labeled and unlabeled compounds, any variations in sample preparation, injection volume, or instrument response can be normalized. This isotope dilution method significantly improves the accuracy and precision of the quantification.[9]
A typical mass spectrum of unlabeled aldicarb sulfoxide shows characteristic fragmentation patterns that can be used for its identification.[14] The ¹³C₃-labeled standard will exhibit a corresponding spectrum with its key fragments shifted by the mass of the incorporated isotopes.
Chromatographic Separation
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are commonly employed for the separation of aldicarb and its metabolites from complex matrices such as water, soil, and biological tissues.[9][15][16] Reversed-phase columns are typically used, with mobile phases consisting of acetonitrile or methanol and water, often with additives like formic acid or ammonium acetate to improve peak shape and ionization efficiency.[9][16]
Experimental Protocols
The use of Aldicarb Sulfoxide-¹³C₃ as an internal standard is a cornerstone of robust analytical methods for the detection of aldicarb and its metabolites. Below is a generalized workflow for the analysis of these compounds in an environmental water sample.
Sample Preparation and Extraction
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Spiking: A known amount of Aldicarb Sulfoxide-¹³C₃ internal standard solution is added to the water sample.
-
Solid-Phase Extraction (SPE): The spiked sample is passed through an SPE cartridge (e.g., HLB) to concentrate the analytes and remove interfering matrix components.[9]
-
Elution: The analytes are eluted from the SPE cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Reconstitution: The eluate is evaporated to dryness and reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Injection: The prepared sample extract is injected into the LC-MS/MS system.
-
Chromatographic Separation: The analytes are separated on a C18 reversed-phase column using a gradient elution program.
-
Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the precursor and product ions of both the native analytes and the ¹³C₃-labeled internal standard.[9]
Caption: Generalized workflow for the analysis of aldicarb metabolites.
Conclusion
Aldicarb Sulfoxide-¹³C₃ is an essential tool for the accurate and reliable quantification of aldicarb sulfoxide in various matrices. Its well-defined structure, high isotopic purity, and chemical similarity to the native analyte make it an ideal internal standard for isotope dilution mass spectrometry. The use of this labeled standard is critical for ensuring the scientific integrity of toxicological and environmental monitoring studies, ultimately contributing to the protection of public health and the environment.
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- FAO. (1992). 19 ALDICARB (117) EXPLANATION. Food and Agriculture Organization of the United Nations.
- Burgess, J. L., & Hurlbut, K. M. (1995). Aldicarb Poisoning: A Case Report with Prolonged Cholinesterase Inhibition and Improvement After Pralidoxime Therapy. In Environmental Medicine: Integrating a Missing Element into Medical Education. National Academies Press.
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- Sun, H. J., et al. (2022). Determination of Aldicarb, Aldicarb Sulfoxide, Aldicarb Sulfone in Water by Solid Phase Extraction and UPLC⁃MS/MS with Isotope Dilution. Journal of Instrumental Analysis, 41(3), 369-375.
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- EPA. (2015). Aldicarb (PC 098301) MRID 49515901, 49515902. United States Environmental Protection Agency.
- de Lemos, L. R., et al. (2008). Development and validation of a HPLC method for the determination of aldicarb, aldicarb sulfoxide and aldicarb sulfone in liquid samples from anaerobic reactors. Química Nova, 31(5), 1124-1129.
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- IARC. (1991). Aldicarb. In Occupational Exposures in Insecticide Application, and Some Pesticides. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 53. Lyon: International Agency for Research on Cancer.
- Mascolo, G., et al. (2010). Thermal decomposition of aldicarb and its main metabolites. Journal of Thermal Analysis and Calorimetry, 102(1), 221-228.
- Taylor & Francis. (n.d.). Aldicarb – Knowledge and References.
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